molecular formula C5H11N B594587 2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine CAS No. 1219795-00-2

2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine

Cat. No. B594587
M. Wt: 89.174
InChI Key: ZOGZOXRETBBBJI-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine” likely contains a cyclopropyl group (a three-membered carbon ring) and an ethanamine group (a two-carbon chain with an amine functional group). The “tetradeuterio” part suggests that it has four deuterium atoms, which are isotopes of hydrogen with an additional neutron .


Molecular Structure Analysis

The cyclopropyl group is a three-membered carbon ring, which is known to have angle strain due to its bond angles deviating from the ideal 109.5° tetrahedral angle. The ethanamine part is a two-carbon chain with an amine (-NH2) functional group .


Chemical Reactions Analysis

Amines like ethanamine can participate in a variety of reactions, such as acid-base reactions, alkylation, and condensation with carbonyls. The cyclopropyl group can undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, amines typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Scientific Research Applications

Cyclopropane Chemistry in Organic Synthesis

Cyclopropane derivatives, including those similar to 2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine, have been widely studied for their unique reactivity and application in organic synthesis. For instance, cyclopropenimines have been shown to catalyze Mannich reactions with high enantio- and diastereocontrol, highlighting the utility of cyclopropyl derivatives in complex organic transformations (Bandar & Lambert, 2013). Similarly, cyclopropane rings are employed in the Kulinkovich reaction for synthesizing constrained neurotransmitter analogs, demonstrating their role in accessing biologically relevant structures (Faler & Joullié, 2007).

Impact on Drug Development

The incorporation of cyclopropyl rings into drug molecules has been shown to significantly enhance their pharmacological properties. This structural motif is appreciated for its ability to improve potency, selectivity, and metabolic stability of therapeutic agents. A review by Talele (2016) outlines the importance of cyclopropyl fragments in transitioning drug candidates from preclinical to clinical stages, emphasizing the cyclopropane ring's contribution to addressing multiple challenges in drug discovery (Talele, 2016).

Application in Materials Science

Cyclopropyl-containing compounds also find applications beyond organic synthesis and pharmacology, extending into materials science. For example, coordination polymers incorporating cyclopropyl motifs have been explored for the preparation of silver and gold nanoparticles, showcasing the versatility of cyclopropyl derivatives in fabricating nanomaterials with potential applications in catalysis and electronics (Suh et al., 2006).

Chiral Synthesis and Enantioselectivity

Chiral cyclopropane units are pivotal in asymmetric synthesis, offering pathways to enantioselectively produce compounds with significant biological activity. Research has developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of histamine, highlighting the role of cyclopropylamine derivatives in probing bioactive conformations and improving activity (Kazuta, Matsuda, & Shuto, 2002).

Future Directions

The future directions would depend on the potential applications of this compound. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

2-cyclopropyl-1,1,2,2-tetradeuterioethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGZOXRETBBBJI-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylethyl-1,1,2,2-d4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.